molecular formula C7H8BrClN2 B572876 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine CAS No. 1270517-77-5

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine

Cat. No. B572876
M. Wt: 235.509
InChI Key: APDSIEIWWORMMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine consists of a pyridine ring substituted with a bromine atom at the 3-position and a chlorine atom at the 5-position. An ethanamine group is attached to the 2-position of the pyridine ring .


Physical And Chemical Properties Analysis

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine is a solid at room temperature . Its molecular weight is 235.509. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Scientific Field: Agrochemicals and Pharmaceuticals .
  • Application Summary: “1-(3-Bromo-5-chloropyridin-2-YL)ethanamine” is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
  • Methods of Application: The compound is synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .
  • Results or Outcomes: The synthesized compounds have shown diverse and useful biological properties and attracted considerable attention . Many of them exhibit excellent insecticidal activities .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDSIEIWWORMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857414
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine

CAS RN

1270517-77-5
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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